cis-2-(Pyridin-2-yl)cyclopropanecarboxylic acid
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Overview
Description
cis-2-(Pyridin-2-yl)cyclopropanecarboxylic acid is an organic compound that features a cyclopropane ring substituted with a pyridine ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(Pyridin-2-yl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of pyridine-2-carboxylic acid with diazomethane under acidic conditions to form the cyclopropane ring . The reaction conditions often require careful control of temperature and pH to ensure the desired cis-configuration of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
cis-2-(Pyridin-2-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine-2-carboxaldehyde, while reduction can produce pyridine-2-ylmethanol .
Scientific Research Applications
cis-2-(Pyridin-2-yl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-2-(Pyridin-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-4-yl)cyclopropanecarboxylic acid
- 2-(Pyridin-3-yl)cyclopropanecarboxylic acid
- 2-(Pyridin-2-yl)cyclopropanecarboxamide
Uniqueness
cis-2-(Pyridin-2-yl)cyclopropanecarboxylic acid is unique due to its specific cis-configuration, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(1R,2S)-2-pyridin-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-5-6(7)8-3-1-2-4-10-8/h1-4,6-7H,5H2,(H,11,12)/t6-,7+/m0/s1 |
InChI Key |
ZFZMEVZZAIRAHE-NKWVEPMBSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)O)C2=CC=CC=N2 |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=N2 |
Origin of Product |
United States |
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